molecular formula C11H18Cl2N2O2S B2627937 Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride CAS No. 2253640-43-4

Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride

Cat. No.: B2627937
CAS No.: 2253640-43-4
M. Wt: 313.24
InChI Key: GWAPVBRRUMZERL-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a heterocyclic compound featuring a thiazole core substituted at position 2 with a pyrrolidin-3-ylmethyl group and at position 4 with an ethyl carboxylate. The dihydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. This compound is supplied globally by multiple vendors, including Shandong Chemed Pharmaceutical Co., Ltd. and Laboratorios Lesvi, indicating its relevance in research and industrial workflows .

Properties

IUPAC Name

ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.2ClH/c1-2-15-11(14)9-7-16-10(13-9)5-8-3-4-12-6-8;;/h7-8,12H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAPVBRRUMZERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine and thiazole rings, followed by esterification and subsequent formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate. For instance, compounds derived from thiazole have shown significant efficacy in protecting against seizures in animal models. One study reported a compound with a median effective dose (ED50) of 18.4 mg/kg, indicating a promising profile for further development as an anticonvulsant agent .

Antitumor Activity

Thiazole derivatives have also been evaluated for their anticancer properties. Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate has been included in studies assessing its cytotoxic effects against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 5.71 µM against breast cancer cells, surpassing the effectiveness of standard treatments like 5-fluorouracil .

Anticonvulsant Study

In a study focusing on the anticonvulsant effects of thiazole derivatives, ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate was synthesized and tested against pentylenetetrazol-induced seizures in mice. The results indicated that the compound significantly reduced seizure duration and frequency compared to control groups .

Anticancer Research

Another notable case study investigated the anticancer properties of this compound against several human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The compound's ability to induce apoptosis was measured using flow cytometry and revealed promising results with significant cell death observed at low concentrations .

Mechanism of Action

The mechanism by which Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, influencing the activity of its targets and resulting in various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole Positions) Salt Form Key Features
Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate dihydrochloride C₁₂H₁₉N₃O₂S·2HCl (est.) ~342.3 2: Pyrrolidin-3-ylmethyl; 4: Ethyl ester Dihydrochloride Pyrrolidine ring enhances rigidity; potential CNS activity
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride C₁₄H₂₈N₂O₂·2HCl 256.39 2: Aminoethyl; 4: Ethyl ester Dihydrochloride Flexible aminoethyl side chain; 3 H-bond acceptors, 1 donor
Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride C₁₀H₆F₃N₃O₂ 257.17 2: Pyrrolidin-3-yl; 5: Ethyl ester Hydrochloride Methyl group at thiazole-4; lower molecular weight
S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride C₅H₁₄N₄S·2HCl 230.6 Pseudothiourea backbone Dihydrochloride Sensitizing properties; restricted use

Regulatory and Commercial Aspects

  • The target compound lacks explicit regulatory restrictions in the evidence, unlike S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride, which is severely restricted due to sensitizing effects .
  • Commercial availability spans nine suppliers for the aminoethyl analog and eight for the target compound, reflecting robust demand in synthetic workflows .

Biological Activity

Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H14N2O2S\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure features a thiazole ring, which is known for its role in various bioactive compounds. The presence of a pyrrolidine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate has shown effectiveness against various bacterial strains:

  • Staphylococcus aureus : MIC values ranging from 0.0039 to 0.025 mg/mL indicate strong antibacterial activity.
  • Escherichia coli : Similar MIC values suggest comparable efficacy against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Klebsiella pneumoniaeNot tested
Bacillus subtilisNot tested

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Research indicates that related thiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are critical enzymes in the inflammatory pathway . In vitro studies have suggested that ethyl thiazole derivatives may serve as promising candidates for treating neuroinflammatory conditions.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of thiazole compounds, including potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory pathways and protection against oxidative stress .

The biological activity of ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and microbial growth.
  • Receptor Modulation : It may influence receptor pathways that regulate immune responses and cellular signaling.

Case Studies

A recent case study evaluated the efficacy of ethyl thiazole derivatives in treating infections caused by resistant bacterial strains. The study found that these compounds exhibited synergistic effects when combined with conventional antibiotics, enhancing their overall antimicrobial activity .

Q & A

Basic Question: What are the most efficient synthetic routes for preparing Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate dihydrochloride?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A general approach involves:

Reaction Setup : Dissolve the pyrrolidine-thiazole precursor in absolute ethanol with catalytic glacial acetic acid (0.1–0.5 equivalents) to promote imine or amide bond formation .

Reflux Conditions : Heat the mixture under reflux (70–80°C) for 4–6 hours to ensure complete reaction .

Salt Formation : Treat the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol/water) to precipitate the dihydrochloride salt .

Work-Up : Filter the crude product and purify via recrystallization (ethanol/ether) .

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